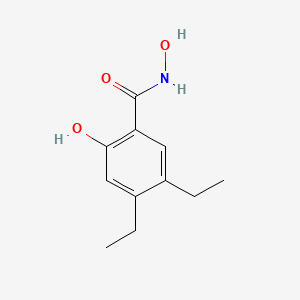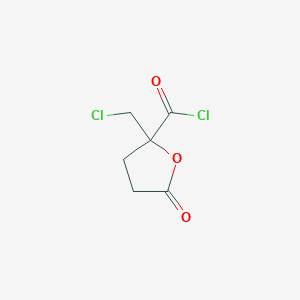![molecular formula C16H17NO3 B13969800 ethyl 3-Methoxy-4a,10a-dihydropyrido[1,2-a]indole-10-carboxylate](/img/structure/B13969800.png)
ethyl 3-Methoxy-4a,10a-dihydropyrido[1,2-a]indole-10-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-Methoxy-4a,10a-dihydropyrido[1,2-a]indole-10-carboxylate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-Methoxy-4a,10a-dihydropyrido[1,2-a]indole-10-carboxylate can be synthesized through various chemical reactions. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol. This reaction yields the corresponding tricyclic indole, which can then undergo further steps to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-Methoxy-4a,10a-dihydropyrido[1,2-a]indole-10-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 3-Methoxy-4a,10a-dihydropyrido[1,2-a]indole-10-carboxylate has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is widely used in the synthesis of various bioactive natural products and drugs, including anti-cancer agents . The compound’s unique structure allows it to interact with multiple biological targets, making it a valuable tool in drug discovery and development.
Mechanism of Action
The mechanism of action of ethyl 3-Methoxy-4a,10a-dihydropyrido[1,2-a]indole-10-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-[(4-nitrophenyl)methoxy]pyrido[1,2-a]indole-10-carboxylate
- N-arylsulfonyl-3-acetylindole derivatives
Uniqueness
Ethyl 3-Methoxy-4a,10a-dihydropyrido[1,2-a]indole-10-carboxylate stands out due to its unique structural features and versatile reactivity. Unlike other indole derivatives, this compound possesses a methoxy group and a dihydropyrido ring system, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C16H17NO3 |
|---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
ethyl 3-methoxy-4a,10a-dihydropyrido[1,2-a]indole-10-carboxylate |
InChI |
InChI=1S/C16H17NO3/c1-3-20-16(18)15-12-8-7-11(19-2)10-14(12)17-9-5-4-6-13(15)17/h4-10,12,14H,3H2,1-2H3 |
InChI Key |
OQCWZKICBOBWTL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2C3C1C=CC(=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


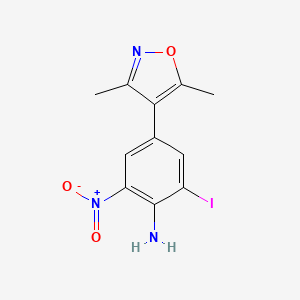
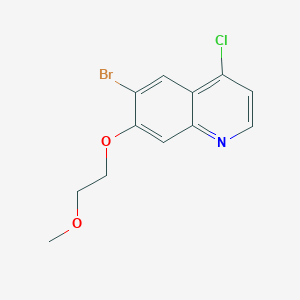

![1,2,3-Benzenetricarboxylic acid, 5-[3-methoxy-1-(methoxycarbonyl)-3-oxopropoxy]-4-(4,6,8-trimethyl-2-quinolinyl)-, trimethyl ester](/img/structure/B13969739.png)
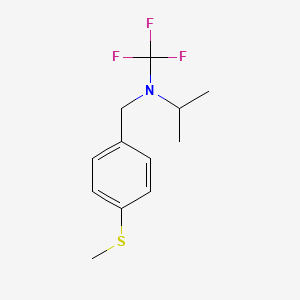
![2-(8-((Benzyloxy)carbonyl)-2,8-diazaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13969765.png)
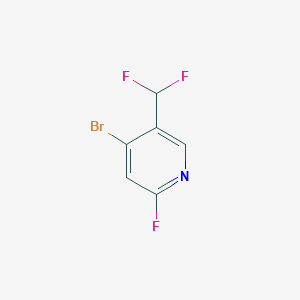
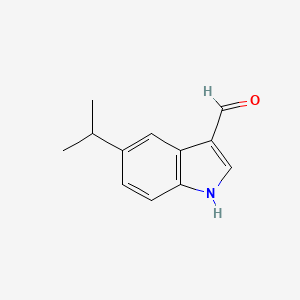
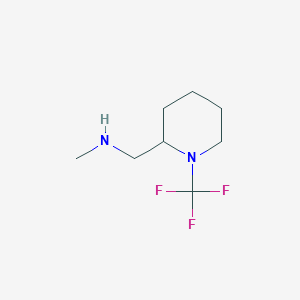
![2-Ethyl-3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B13969781.png)

![2-Azabicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B13969795.png)
